BenchChemオンラインストアへようこそ!

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

FGFR inhibitor Medicinal chemistry Kinase inhibitor synthesis

Medicinal chemistry teams targeting FGFR kinases need this exact 2,4-difluoro-1,5-dimethoxy-substituted building block. Generic ethynylbenzene analogs cannot substitute—this pattern is claimed in FGFR inhibitor patents (WO2016164703A1, US20230303575A1). The 3-ethynyl group enables Sonogashira coupling to install the pharmacophore onto heterocyclic cores, validated in clinical candidate TAS-120 (futibatinib). Procure ≥97% purity for reproducible yields.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
CAS No. 1453211-49-8
Cat. No. B3103905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene
CAS1453211-49-8
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1F)C#C)F)OC
InChIInChI=1S/C10H8F2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3
InChIKeyMYFVIVQTNOMFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene (CAS 1453211-49-8): A Specialized Ethynylbenzene Building Block for Kinase-Targeted Medicinal Chemistry


3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene (CAS: 1453211-49-8) is a polysubstituted aromatic building block with molecular formula C₁₀H₈F₂O₂ and molecular weight 198.17 g/mol . The compound features a 1,3,5-trisubstituted benzene core bearing two fluorine atoms at the 2- and 4-positions, two methoxy groups at the 1- and 5-positions, and an ethynyl group at the 3-position . Its primary documented application lies in medicinal chemistry as a key synthetic intermediate in the preparation of patent-protected FGFR (fibroblast growth factor receptor) kinase inhibitors, where the precise 2,4-difluoro-1,5-dimethoxy substitution pattern is structurally specified in the claimed chemical formulae .

Why 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene Cannot Be Replaced by Generic Ethynylbenzene Analogs


In medicinal chemistry campaigns involving FGFR-targeted kinase inhibitors, generic substitution of 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene with commercially simpler ethynylbenzene derivatives is not viable. The compound's specific 2,4-difluoro-1,5-dimethoxy substitution pattern is explicitly claimed in multiple FGFR inhibitor patent families, including WO2016164703A1 and US20230303575A1, where the 3,5-disubstituted benzene alkynyl moiety is identified as an essential structural component of the inhibitor pharmacophore [1] [2]. Substitution with a non-fluorinated or differently fluorinated analog would fundamentally alter the electronic properties, metabolic stability, and target-binding geometry of the resulting inhibitor, potentially invalidating the intellectual property position and compromising biological activity. Furthermore, the ethynyl group at the 3-position is specifically positioned to serve as a Sonogashira coupling handle for installing the benzene moiety onto heterocyclic cores, a synthetic disconnection that is preserved in the clinical-stage irreversible FGFR inhibitor TAS-120 (futibatinib), which incorporates a 3,5-dimethoxyphenyl ethynyl fragment [3].

Quantitative Differentiation Evidence: 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene vs. Closest Structural Comparators


Patent-Specified Substitution Pattern as Key Intermediate in FGFR Inhibitor Synthesis

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene possesses the exact 2,4-difluoro-1,5-dimethoxy substitution pattern that is explicitly claimed in the Markush structures of multiple FGFR inhibitor patents, whereas generic ethynylbenzene and mono-fluorinated analogs lack the requisite substitution and fall outside patent claims [1]. The compound appears as a synthetic intermediate in FGFR inhibitor patent disclosures, with the 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene structure specifically enumerated in the description of compounds of formula (I) .

FGFR inhibitor Medicinal chemistry Kinase inhibitor synthesis

Synthetic Route Specificity: Sonogashira Coupling Handle Differentiation

The compound's 3-ethynyl group provides a terminal alkyne handle for Sonogashira cross-coupling reactions, distinguishing it from non-ethynyl analogs such as 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene and 2,4-difluoro-3-iodo-1,5-dimethoxybenzene, which require different reaction partners and conditions . This ethynyl functionality enables palladium-catalyzed coupling with aryl/heteroaryl halides, the synthetic disconnection used to construct clinical-stage irreversible FGFR inhibitors such as TAS-120, which incorporates a 3,5-dimethoxyphenyl ethynyl fragment covalently bound to the FGFR1 P-loop [1].

Organic synthesis Sonogashira coupling Click chemistry

Purity Specification and Lot-to-Lot Consistency Across Commercial Suppliers

Commercially available 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene is supplied with defined minimum purity specifications. AKSci specifies minimum purity of 97% ; ChemScene specifies ≥97.0% purity ; BLDpharm (via Hoelzel) specifies 97% purity [1]; and AlfaChem specifies 98% purity [2]. These specifications provide procurement benchmarks for quality assurance, whereas generic or custom-synthesized analogs may lack certified purity documentation.

Quality control Analytical chemistry Procurement specification

Physicochemical Properties: Predicted Boiling Point for Purification Planning

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene has a predicted boiling point of 278.2 ± 40.0 °C at 760 mmHg . This predicted value provides a reference for purification method selection, distinguishing it from lower-molecular-weight ethynylbenzene analogs with substantially different volatility profiles. For comparison, 1,5-difluoro-2,4-dimethoxybenzene (CAS 79069-70-8), which lacks the ethynyl group, has a molecular weight of 174.15 g/mol [1] and would exhibit different chromatographic and distillation behavior.

Physicochemical properties Chromatography Process chemistry

Target Applications for 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene Based on Evidenced Differentiation


Medicinal Chemistry: FGFR Kinase Inhibitor Lead Optimization and Patent Prosecution

Medicinal chemistry teams developing FGFR-targeted kinase inhibitors should procure 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene as a key building block for constructing 3,5-disubstituted benzene alkynyl pharmacophores. This substitution pattern is explicitly claimed in multiple FGFR inhibitor patent families, including WO2016164703A1 and US20230303575A1, making the compound essential for generating patentable composition-of-matter intellectual property [1] . The ethynyl group serves as a Sonogashira coupling handle for installing the difluoro-dimethoxybenzene moiety onto heterocyclic cores, a synthetic disconnection validated in the clinical-stage irreversible FGFR inhibitor TAS-120 [2].

Chemical Synthesis: Sonogashira Cross-Coupling for Constructing Extended π-Conjugated Systems

Organic synthesis laboratories requiring a terminal alkyne handle on a difluoro-dimethoxybenzene scaffold should select this compound over its bromomethyl or iodo analogs. The 3-ethynyl group enables Pd-catalyzed Sonogashira coupling with aryl and heteroaryl halides, providing access to extended conjugated systems with potential applications in fluorescent probes, liquid crystalline materials, and kinase inhibitor scaffolds [1] . The 2,4-difluoro substitution modulates the electronic properties of the aromatic ring, influencing both reaction kinetics and the photophysical properties of coupled products [2].

Pharmaceutical Process Development: Synthesis of Clinical-Stage FGFR Inhibitor Intermediates

Process chemistry groups supporting clinical-stage FGFR inhibitor programs require 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene as a key intermediate for the preparation of compounds structurally related to TAS-120 (futibatinib), which incorporates a 3,5-dimethoxyphenyl ethynyl fragment as a covalent warhead targeting the FGFR P-loop cysteine residue [1]. The compound's defined purity specifications (97–98%) from commercial suppliers ensure reproducible coupling yields and minimize purification burden during multi-step GMP manufacturing campaigns. The predicted boiling point (278.2 ± 40.0 °C) [2] informs distillation and chromatographic purification parameters at scale.

Structure-Activity Relationship (SAR) Studies: Probing Fluorine Substitution Effects on Kinase Binding

Researchers conducting SAR studies on FGFR or related kinase inhibitors should utilize 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene as a comparator to evaluate the contribution of the 2,4-difluoro substitution pattern to target binding affinity and metabolic stability. The compound serves as a reference point for assessing fluorination effects relative to non-fluorinated 1,3,5-trimethoxybenzene-derived analogs or mono-fluorinated variants. While direct head-to-head activity data for this specific compound are limited in the public domain, its structural relationship to the 3,5-dimethoxyphenyl ethynyl fragment in TAS-120 [1] provides a validated starting point for fluorine substitution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.